molecular formula C14H12Br2S B14410330 2-Bromobenzyl thioether CAS No. 84035-84-7

2-Bromobenzyl thioether

Cat. No.: B14410330
CAS No.: 84035-84-7
M. Wt: 372.1 g/mol
InChI Key: CLOIRDNBALNYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzyl thioether is an organic compound that belongs to the class of thioethers, which are sulfur analogs of ethers. Thioethers contain a sulfur atom bonded to two carbon atoms. The presence of a bromine atom on the benzyl group adds unique reactivity to this compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromobenzyl thioether can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between 2-bromobenzyl chloride and a thiol. The reaction typically occurs under basic conditions, where the thiol acts as a nucleophile, displacing the chloride ion and forming the thioether linkage .

Industrial Production Methods

Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process requires careful control of reaction conditions, such as temperature, solvent, and the concentration of reactants, to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Bromobenzyl thioether involves its reactivity at the benzylic position. The bromine atom can be displaced by nucleophiles, leading to the formation of new compounds. The sulfur atom in the thioether can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity .

Properties

CAS No.

84035-84-7

Molecular Formula

C14H12Br2S

Molecular Weight

372.1 g/mol

IUPAC Name

1-bromo-2-[(2-bromophenyl)methylsulfanylmethyl]benzene

InChI

InChI=1S/C14H12Br2S/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2

InChI Key

CLOIRDNBALNYDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSCC2=CC=CC=C2Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.